molecular formula C24H25NO5 B2446007 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid CAS No. 2155855-03-9

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid

Cat. No.: B2446007
CAS No.: 2155855-03-9
M. Wt: 407.466
InChI Key: XMIJCIAJLBUJBS-UHFFFAOYSA-N
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Description

The compound “2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid” is a type of unnatural amino acid . It is derived from a C-H Activation methodology developed by Jin-Quan Yu and coworkers .


Synthesis Analysis

The synthesis of this compound involves a Pd-mediated C-C bond formation which can be made in tandem with 2-Methylpyridine .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluorenylmethyloxycarbonyl (Fmoc) group attached to the molecule . The Fmoc group is a common protecting group used in peptide synthesis.


Physical And Chemical Properties Analysis

The compound is a solid at 20°C . Its molecular formula is C22H17NO4 and it has a molecular weight of 359.38 .

Scientific Research Applications

Supramolecular Arrangements

One study discusses the preparation and crystallographic analysis of cyclohexane-5-spirohydantoin derivatives, highlighting how the substituents on the cyclohexane ring influence supramolecular arrangements. This research provides insight into the structural properties of spiro compounds and their potential in developing materials with specific molecular arrangements (Graus et al., 2010).

Anticonvulsant Activity

Another area of application is in the synthesis and testing of N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones for anticonvulsant activity. These compounds, containing fluoro or trifluoromethyl substituents, showed increased anticonvulsant activity, suggesting their potential as therapeutic agents (Obniska et al., 2006).

Synthesis and Chemical Properties

Research also delves into the electrophilic amination of C-H-acidic compounds, demonstrating the chemical versatility and reactivity of spiro compounds in synthesizing nitrogen-containing structures, which are valuable in pharmaceutical chemistry (Andreae et al., 1992).

Fluorescence Derivatization Reagent

Another study presents a highly sensitive fluorescence derivatization reagent for primary, secondary, and tertiary alcohols, underscoring the importance of spiro compounds in analytical chemistry for detecting and quantifying substances in various samples (Yamaguchi et al., 1987).

Antibacterial Activity

Lastly, novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines were synthesized and evaluated for potent antibacterial activity against respiratory pathogens. This highlights the potential application of spiro compounds in developing new antibiotics to combat resistant bacterial strains (Odagiri et al., 2013).

Future Directions

The future directions for the use and study of this compound are not specified in the available resources. Given its classification as an unnatural amino acid, it may have potential applications in the field of peptide synthesis and proteomics .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO5/c26-22(27)21-13-25(15-24(21)9-11-29-12-10-24)23(28)30-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20-21H,9-15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIJCIAJLBUJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2155855-03-9
Record name 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
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